molecular formula C17H18Cl2N2O B6499390 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 953170-00-8

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No.: B6499390
CAS No.: 953170-00-8
M. Wt: 337.2 g/mol
InChI Key: WLNBFEXEHZXPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dichloro groups and a dimethylamino phenyl ethyl side chain

Mechanism of Action

The compound is an agonist of the μ-opioid receptor . It has around 7.5 times the potency of morphine in animal models .

Safety and Hazards

This compound is a potent synthetic opioid and has been associated with deaths . It has been detected in counterfeit pharmaceutical opioids . It is strongly advised to use harm reduction practices if choosing to use this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-[4-(dimethylamino)phenyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
  • 3,4-dichloro-N-{2-[4-(methylamino)phenyl]ethyl}benzamide
  • 3,4-dichloro-N-{2-[4-(ethylamino)phenyl]ethyl}benzamide

Uniqueness

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBFEXEHZXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.